molecular formula C18H26O2 B091524 [(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol CAS No. 16826-86-1

[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol

Cat. No. B091524
CAS RN: 16826-86-1
M. Wt: 274.4 g/mol
InChI Key: HMPJUDGZKICNFY-RCCFBDPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as 6-methoxy-1,4a-dimethyldecahydroisoquinoline-3-carboxaldehyde and is a member of the phenanthrene class of compounds.

Mechanism Of Action

The mechanism of action of [(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol is not well understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been found to inhibit the growth of fungi by disrupting the cell membrane.

Biochemical And Physiological Effects

[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol has several biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. Additionally, the compound has been shown to induce the expression of certain genes involved in the regulation of cell growth and differentiation.

Advantages And Limitations For Lab Experiments

[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol has several advantages and limitations for lab experiments. One of the significant advantages is its potential as a lead compound for the development of new anticancer and antifungal agents. Additionally, the compound is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations is the lack of understanding of its mechanism of action, making it difficult to optimize its activity.

Future Directions

There are several future directions for the research on [(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol. One of the significant directions is to elucidate its mechanism of action to optimize its activity as a lead compound for the development of new anticancer and antifungal agents. Additionally, studies can be conducted to investigate its potential applications in other fields, such as agriculture and environmental science. Finally, research can be conducted to investigate its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of [(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol can be achieved through several methods. One of the commonly used methods is the reduction of the corresponding aldehyde using sodium borohydride in the presence of a suitable solvent. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol has several potential applications in scientific research. One of the significant applications is in the field of drug discovery. The compound has been found to exhibit anticancer activity, making it a potential lead compound for the development of new anticancer agents. Additionally, the compound has been shown to possess antifungal activity, making it a potential candidate for the development of new antifungal agents.

properties

CAS RN

16826-86-1

Product Name

[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol

InChI

InChI=1S/C18H26O2/c1-17(12-19)9-4-10-18(2)15-11-14(20-3)7-5-13(15)6-8-16(17)18/h5,7,11,16,19H,4,6,8-10,12H2,1-3H3/t16-,17+,18+/m0/s1

InChI Key

HMPJUDGZKICNFY-RCCFBDPRSA-N

Isomeric SMILES

C[C@@]1(CCC[C@]2([C@H]1CCC3=C2C=C(C=C3)OC)C)CO

SMILES

CC1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)CO

Canonical SMILES

CC1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)CO

Origin of Product

United States

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